4-[(5-Methylisoxazol-3-yl)amino]-4-oxobutanoic acid
Description
Chemical Identity and Nomenclature
The compound’s systematic IUPAC name, 4-[(5-methylisoxazol-3-yl)amino]-4-oxobutanoic acid , reflects its structural components:
- Isoxazole core : A five-membered aromatic ring containing one oxygen and one nitrogen atom at positions 1 and 2, respectively.
- 5-Methyl substitution : A methyl group at position 5 of the isoxazole ring.
- Amide linkage : A carbonyl group bonded to the isoxazole’s nitrogen at position 3.
- Butanoic acid chain : A four-carbon chain terminating in a carboxylic acid group.
Table 1: Key Identifiers of this compound
The compound’s nomenclature adheres to IUPAC guidelines, prioritizing the carboxylic acid as the principal functional group and numbering the isoxazole ring to minimize substituent positions.
Structural Features and Isomeric Considerations
The molecule’s structure is characterized by three key regions:
- Isoxazole Ring : The 5-methylisoxazol-3-yl group exhibits aromaticity due to delocalized π-electrons across the O–N–C–C–C system. The methyl group at position 5 introduces steric effects that influence reactivity.
- Amide Linkage : The –NH–CO– group connects the isoxazole to the butanoic acid chain, enabling hydrogen bonding and participation in acid-base reactions.
- Carboxylic Acid Terminus : The –COOH group confers hydrophilicity and potential for salt formation or esterification.
Isomerism and Tautomerism
- Positional Isomerism : Variations in methyl or amide group placement on the isoxazole ring could yield isomers, though none have been reported for this compound.
- Tautomerism : The amide group may exhibit keto-enol tautomerism under specific conditions, though the keto form dominates due to aromatic stabilization.
Table 2: Key Structural Parameters (Theoretical)
| Parameter | Value | Method |
|---|---|---|
| Isoxazole Ring Bond Lengths | N–O: 1.36 Å, C–N: 1.30 Å | DFT Calculations |
| Amide C=O Bond Length | 1.23 Å | X-ray Crystallography |
| Dihedral Angle (Isoxazole-amide) | 12° (planar alignment) | Molecular Modeling |
Experimental data from related isoxazole derivatives (e.g., AMPA) suggest similar bond lengths and angles, supporting the theoretical model.
Historical Development and Discovery Timeline
The synthesis and characterization of this compound emerged from broader research into isoxazole-based bioactive molecules. Key milestones include:
Table 3: Historical Timeline
The compound’s discovery is linked to efforts to modify isoxazole scaffolds for enhanced bioactivity. Early synthetic routes involved condensation of 5-methylisoxazol-3-amine with succinic anhydride derivatives, followed by purification via crystallization. Modern approaches employ microwave-assisted synthesis to improve yields.
Properties
IUPAC Name |
4-[(5-methyl-1,2-oxazol-3-yl)amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-5-4-6(10-14-5)9-7(11)2-3-8(12)13/h4H,2-3H2,1H3,(H,12,13)(H,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJUAFOQSYSMRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Methylisoxazol-3-yl)amino]-4-oxobutanoic acid typically involves the reaction of 3-amino-5-methylisoxazole with suitable reagents. One common method includes the reaction of 3-amino-5-methylisoxazole with potassium 4-aryl-2-oxobut-3-enoate in acetic acid at room temperature . Another method involves the use of Scandium triflate (Sc(OTf)3) as a catalyst for the heterocyclization of 3-amino-5-methylisoxazole with ethyl 4-aryl-2-oxobut-3-enoate in acetonitrile at low temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-[(5-Methylisoxazol-3-yl)amino]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
The compound exhibits a range of biological activities that make it valuable for research in pharmacology and biochemistry.
Antibacterial Activity
Recent studies have demonstrated that 4-[(5-Methylisoxazol-3-yl)amino]-4-oxobutanoic acid possesses antibacterial properties against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 6.25 |
| Escherichia coli | 12.5 |
| Pseudomonas aeruginosa | 25 |
These findings suggest its potential as a lead compound for developing new antibacterial agents.
Anticancer Activity
The anticancer properties of this compound have been evaluated through in vitro studies, showing promising results against several cancer cell lines.
| Cancer Cell Line | IC50 (μM) |
|---|---|
| HepG2 (liver cancer) | 15 |
| HCT-116 (colon cancer) | 12 |
| MCF-7 (breast cancer) | 20 |
The compound's mechanism involves the inhibition of key enzymes involved in cell proliferation, making it a candidate for further development in cancer therapy.
Anti-inflammatory Activity
In addition to its antibacterial and anticancer effects, the compound has shown anti-inflammatory properties by reducing pro-inflammatory cytokine production in activated macrophages.
Key Findings :
- At a concentration of 25 μM, the compound reduced cytokine levels by approximately 50%, indicating its potential applicability in treating inflammatory diseases.
Case Studies
Numerous case studies have highlighted the therapeutic potential of this compound:
- A study on Staphylococcus aureus infections indicated that treatment with this compound resulted in a significant reduction in bacterial load in infected tissues.
- In animal models of cancer, administration led to tumor shrinkage and improved survival rates compared to untreated controls.
Mechanism of Action
The mechanism of action of 4-[(5-Methylisoxazol-3-yl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the 4-oxobutanoic acid core but differ in substituents, leading to variations in molecular properties and applications.
4-((4-(1,2,4,5-Tetrazin-3-yl)benzyl)amino)-4-oxobutanoic acid (Compound 7)
- Structure : A benzyl group substituted with a tetrazine ring is attached to the amide nitrogen.
- Molecular Weight : ~514.7 g/mol (calculated from synthesis data) .
- Applications : Used in chelator design for ⁸⁹Zr-labeled biomolecules. The tetrazine group enables bioorthogonal "click chemistry" for targeted radiopharmaceuticals .
- Key Difference : The tetrazine-benzyl substituent introduces reactivity for conjugation, unlike the methylisoxazole group in the target compound.
4-(Dibenzo[b,f]azocin-5(6H)-yl)-4-oxobutanoic Acid
- CAS Number : 1619908-20-1
- Molecular Formula: C₁₉H₁₇NO₃
- Molecular Weight : 307.34 g/mol .
- Structure : A dibenzoazocine moiety replaces the methylisoxazole group, creating a polycyclic aromatic system.
- Key Difference : The bulky aromatic system may enhance lipid solubility but reduce metabolic stability compared to smaller heterocycles. Safety data highlight the need for careful handling due to undefined hazards .
(S)-4-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic Acid
- Structure: Features tert-butoxy and Boc-protected amino groups, making it an aspartic acid derivative.
- Applications: Used as an ergogenic supplement; amino acid derivatives like this influence hormone secretion and muscle recovery .
4-[(2-Ethylphenyl)Amino]-4-Oxobutanoic Acid
- CAS Number : 401629-43-4
- Molecular Formula: C₁₂H₁₅NO₃
- Molecular Weight : 221.25 g/mol .
- Structure : A 2-ethylphenyl group provides a hydrophobic aromatic substituent.
- Key Difference : The ethylphenyl group may enhance membrane permeability but lacks the heterocyclic reactivity of methylisoxazole or tetrazine.
Data Table: Comparative Analysis
*Inferred from structural analysis due to lack of direct data.
Research Findings and Implications
- Chelation Potential: Compounds like the tetrazine derivative highlight the 4-oxobutanoic acid core’s utility in metal coordination, suggesting analogous applications for the methylisoxazole variant.
- Metabolic Stability : Smaller heterocycles (e.g., methylisoxazole) may offer better pharmacokinetic profiles than bulky aromatic systems (e.g., dibenzoazocine) .
- Synthetic Versatility : The tert-butyl and Boc groups in the aspartic acid derivative demonstrate how steric protection can modulate compound stability, a strategy applicable to optimizing the target compound.
Biological Activity
4-[(5-Methylisoxazol-3-yl)amino]-4-oxobutanoic acid is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's structure, biological properties, and its implications in various therapeutic areas.
Chemical Structure and Properties
The compound has the following chemical formula: and a molecular weight of approximately 198.18 g/mol. Its structure includes a 5-methylisoxazole moiety, which is significant for its biological activity.
| Property | Value |
|---|---|
| Chemical Formula | C8H10N2O4 |
| Molecular Weight | 198.18 g/mol |
| CAS Number | 329709-97-9 |
| Purity | ≥95% |
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. It has been shown to influence metabolic enzymes and signaling pathways, including:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic processes, potentially affecting pathways like glycolysis and amino acid metabolism.
- Signal Transduction : Research indicates that it may modulate signaling pathways related to inflammation and cell survival, suggesting potential applications in treating inflammatory diseases.
Antimicrobial Properties
Studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. This property makes it a candidate for further development as an antibiotic.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This could be beneficial in conditions such as rheumatoid arthritis or other inflammatory disorders.
Neuroprotective Effects
There is emerging evidence that the compound may have neuroprotective effects, potentially through the modulation of oxidative stress pathways. This aspect is particularly relevant for neurodegenerative diseases like Alzheimer's and Parkinson's.
Case Studies
- Study on Antimicrobial Activity : A study tested the efficacy of this compound against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones, indicating strong antimicrobial potential.
- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in reduced levels of TNF-alpha and IL-6, suggesting its role in modulating immune responses.
Safety and Toxicology
Toxicological assessments have demonstrated that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential side effects.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[(5-Methylisoxazol-3-yl)amino]-4-oxobutanoic acid, and how can purity be ensured?
- Methodology : The compound can be synthesized via condensation reactions between 5-methylisoxazol-3-amine and activated forms of 4-oxobutanoic acid (e.g., succinic anhydride derivatives). Post-synthesis, purification typically involves recrystallization (using ethanol/water mixtures) or reverse-phase HPLC. Characterization should include - and -NMR to confirm amide bond formation and LC-MS for molecular weight verification. For analogs, bioisosteric replacements (e.g., isoxazole rings) may follow protocols described for similar amino acid derivatives .
Q. How should researchers approach structural characterization of this compound?
- Methodology : Use a combination of spectroscopic and crystallographic techniques:
- NMR : - and -NMR to identify proton environments (e.g., amide NH at δ ~10 ppm) and carbonyl groups.
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for structurally related 4-oxobutanoic acid derivatives .
- Mass spectrometry : High-resolution MS (ESI or MALDI) to confirm molecular ion peaks and fragmentation patterns .
Q. What safety protocols are critical during handling?
- Methodology : Follow GHS Category 2 guidelines for skin/eye irritation and respiratory protection:
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid aerosol formation.
- Waste disposal : Segregate organic waste and neutralize acidic residues before disposal. Refer to SDS templates for analogous compounds for hazard mitigation .
Advanced Research Questions
Q. How can researchers investigate the biological activity of this compound and its derivatives?
- Methodology :
- Enzyme inhibition assays : Test against target enzymes (e.g., kinases, proteases) using fluorogenic substrates. Isoxazole-containing analogs have shown bioactivity as amino acid bioisosteres .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and compare to control compounds.
- In vivo models : Evaluate pharmacokinetics (oral bioavailability, half-life) in rodent studies, focusing on carboxylic acid bioavailability optimization .
Q. What strategies are effective for studying metal coordination complexes with this compound?
- Methodology :
- Potentiometric titration : Determine stability constants with transition metals (e.g., Cu, Zn) in aqueous buffers.
- Spectroscopic analysis : UV-Vis for d-d transitions in metal complexes; EPR for paramagnetic species.
- Crystallography : Resolve metal-ligand coordination geometry, as done for fluorophenyl-oxobutanoic acid derivatives .
Q. How can contradictory solubility or bioactivity data be resolved?
- Methodology :
- Solubility studies : Test in buffered solutions (pH 2–10) and co-solvents (DMSO, PEG). Adjust pH to deprotonate the carboxylic acid for enhanced solubility.
- Orthogonal assays : Validate bioactivity using SPR (surface plasmon resonance) for binding affinity and transcriptomics to identify off-target effects .
Q. What analytical methods optimize quantification in biological matrices?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
